molecular formula C6H9ClF2O2 B6284639 ethyl 2-chloro-3,3-difluorobutanoate CAS No. 83124-53-2

ethyl 2-chloro-3,3-difluorobutanoate

Cat. No. B6284639
CAS RN: 83124-53-2
M. Wt: 186.6
InChI Key:
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Description

Ethyl 2-chloro-3,3-difluorobutanoate is an organic compound that belongs to the class of chlorinated fluorinated esters. It is a colorless liquid with a strong odor and is soluble in water, ethanol, and other organic solvents. This compound has a wide range of applications in the scientific research and industrial fields. It is used as a reagent in the synthesis of pharmaceuticals and other organic compounds, and is also used as a solvent in the production of polymers. In addition, it is used as a catalyst in the production of polymers and as a surfactant in the manufacture of detergents.

Scientific Research Applications

Ethyl 2-chloro-3,3-difluorobutanoate is a versatile compound and has many applications in the scientific research field. It is used as a reagent in the synthesis of organic compounds and pharmaceuticals. It is also used as a solvent in the production of polymers and as a catalyst in the production of polymers. In addition, it is used as a surfactant in the manufacture of detergents.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3,3-difluorobutanoate is not fully understood. However, it is believed to act as a Lewis acid, which means that it can act as an electron acceptor and form a covalent bond with a Lewis base. This covalent bond can then be used to catalyze organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have a low toxicity and is not likely to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-chloro-3,3-difluorobutanoate in laboratory experiments include its low toxicity, its ability to act as a Lewis acid, and its ability to act as a solvent and catalyst in the synthesis of organic compounds. The main limitation of using this compound in laboratory experiments is that it is not very stable and can decompose when exposed to heat or light.

Future Directions

The future directions of research involving ethyl 2-chloro-3,3-difluorobutanoate include further studying its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and industrial fields. Additionally, research could be conducted to improve the stability of the compound and to explore new synthesis methods. Other areas of research could include the development of new catalysts and solvents based on this compound, as well as the development of new drugs and polymers based on it.

Synthesis Methods

Ethyl 2-chloro-3,3-difluorobutanoate can be synthesized through a variety of methods. One common method is to react ethyl bromide with potassium fluoride in the presence of a base, such as sodium hydroxide. This reaction produces this compound and potassium bromide. Another method involves the reaction of ethyl bromide and potassium fluoride with a base, such as potassium carbonate. This reaction produces this compound and potassium bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-chloro-3,3-difluorobutanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl butanoate", "Chlorine gas", "Fluorine gas", "Sodium metal", "Ethanol", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Ethyl butanoate is reacted with chlorine gas in the presence of UV light to form ethyl 2-chlorobutanoate.", "Step 2: Ethyl 2-chlorobutanoate is then reacted with fluorine gas in the presence of sodium metal to form ethyl 2-chloro-3,3-difluorobutanoate.", "Step 3: The product is then purified by washing with water, drying with anhydrous sodium sulfate, and distilling under reduced pressure.", "Step 4: To prepare the starting material ethyl butanoate, ethanol is reacted with sulfuric acid to form ethyl hydrogen sulfate, which is then hydrolyzed with sodium bicarbonate to form ethyl butanoate." ] }

CAS RN

83124-53-2

Molecular Formula

C6H9ClF2O2

Molecular Weight

186.6

Purity

95

Origin of Product

United States

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